![molecular formula C13H7Cl2N3OS B2810916 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-57-6](/img/structure/B2810916.png)

2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

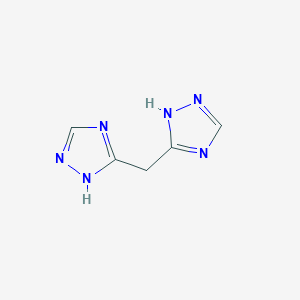

“2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound with a basic structure of thiofuran siamese pyrimidine . This compound belongs to a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur . It has wide and obvious biological activity, such as anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal .

Synthesis Analysis

The synthesis of this compound involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The product was characterized by nuclear magnetic resonance (NMR) . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiofuran siamese pyrimidine . This structure is part of a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The product was characterized by nuclear magnetic resonance (NMR) .Wissenschaftliche Forschungsanwendungen

Synthesis of New Medicines

The compound is used as a raw material in the synthesis of new medicines . It has been synthesized using 3-Amino-2-methoxycarbonylthiophene as the main raw material . The synthesized product was characterized by nuclear magnetic resonance (NMR) .

Anticarcinogen Development

The compound is being researched for its potential as a new anticarcinogen .

Fungicidal Activity

Thieno-pyrimidine compounds, including this compound, have been found to have fungicidal activity .

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

4- (Thieno pyrimidin-4-yl)morpholine derivatives, which include this compound, are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide .

Antibacterial Activity

A new series of novel 1,3-thiazolidine pyrimidine derivatives, which could potentially include this compound, have been developed and tested for their antibacterial activity against 14 bacterial strains .

Synthesis of Thienopyrimidine-2,4-diones

The compound can be used in the synthesis of thienopyrimidine-2,4-diones . This synthesis is achieved by heating 3-amino-thiophene-2-carboxamides .

Zukünftige Richtungen

The future directions for the research and development of this compound could involve further exploration of its wide and obvious biological activity . Given its potential as an anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal , it could become a new medicine and compounds for agricultural application .

Wirkmechanismus

Target of Action

Compounds with a similar thieno[3,2-d]pyrimidine structure have been reported to act as kinase inhibitors, such as tyrosine kinase inhibitors for the epidermal growth factor receptor (egfr), kinase inhibitor for vascular epidermal growth factor receptor (vegfr), and small-molecule inhibitor of phosphatidylinositol 3-kinase (pi3k) .

Mode of Action

Similar compounds have been shown to inhibit kinase activity, which can lead to a decrease in phosphorylation levels and induce changes in cell morphology and migration .

Biochemical Pathways

As a potential kinase inhibitor, it may affect pathways downstream of the targeted kinases, such as the egfr, vegfr, and pi3k pathways .

Pharmacokinetics

The synthesis process of similar compounds suggests that they can be produced with high purity, which may influence their bioavailability .

Result of Action

Similar compounds have been shown to reduce the phosphorylation levels of downstream signaling proteins and induce changes in cell morphology and migration .

Eigenschaften

IUPAC Name |

2,4-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-8(10(15)5-7)12(19)18-11-9-3-4-20-13(9)17-6-16-11/h1-6H,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSJWIUEGAKKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)

![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)